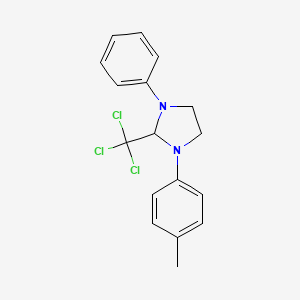
1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a synthetic organic compound belonging to the imidazolidine family. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a trichloromethyl group, a phenyl group, and a 4-methylphenyl group attached to the imidazolidine ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde, benzylamine, and trichloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Imidazolidinones
Reduction: Various substituted imidazolidines
Substitution: Compounds with different functional groups replacing the trichloromethyl group
Scientific Research Applications
1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound’s trichloromethyl group can participate in electrophilic reactions, while the imidazolidine ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(trichloromethyl)imidazolidine
- 1-(4-Methylphenyl)-3-(trichloromethyl)imidazolidine
- 1-(4-Methylphenyl)-3-phenylimidazolidine
Uniqueness
1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is unique due to the presence of both a trichloromethyl group and a 4-methylphenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
61545-13-9 |
|---|---|
Molecular Formula |
C17H17Cl3N2 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C17H17Cl3N2/c1-13-7-9-15(10-8-13)22-12-11-21(16(22)17(18,19)20)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
MJRIGANXWCCZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
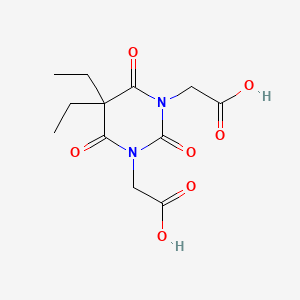

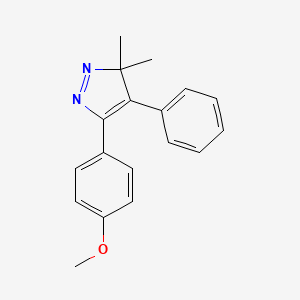
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
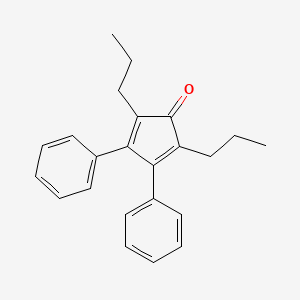
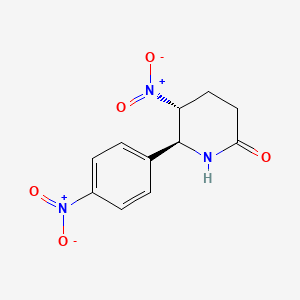

![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)


![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)

